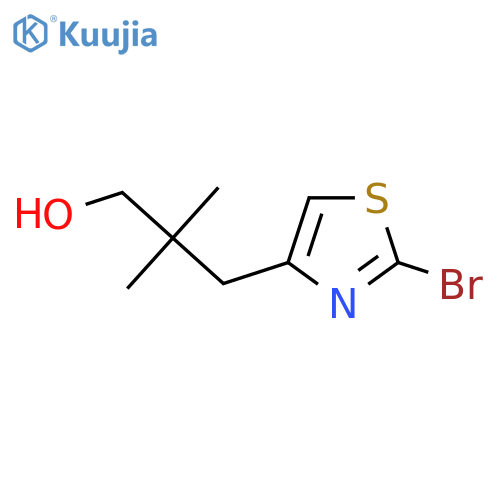Cas no 2229498-15-9 (3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol)

3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol
- 2229498-15-9
- EN300-1926673
-
- インチ: 1S/C8H12BrNOS/c1-8(2,5-11)3-6-4-12-7(9)10-6/h4,11H,3,5H2,1-2H3
- InChIKey: GJAPASKBYPMSQX-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(=CS1)CC(C)(C)CO
計算された属性
- せいみつぶんしりょう: 248.98230g/mol
- どういたいしつりょう: 248.98230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1926673-2.5g |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol |
2229498-15-9 | 2.5g |
$2464.0 | 2023-09-17 | ||
| Enamine | EN300-1926673-10.0g |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol |
2229498-15-9 | 10g |
$5405.0 | 2023-06-01 | ||
| Enamine | EN300-1926673-0.5g |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol |
2229498-15-9 | 0.5g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1926673-10g |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol |
2229498-15-9 | 10g |
$5405.0 | 2023-09-17 | ||
| Enamine | EN300-1926673-0.05g |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol |
2229498-15-9 | 0.05g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1926673-0.1g |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol |
2229498-15-9 | 0.1g |
$1106.0 | 2023-09-17 | ||
| Enamine | EN300-1926673-1.0g |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol |
2229498-15-9 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1926673-5g |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol |
2229498-15-9 | 5g |
$3645.0 | 2023-09-17 | ||
| Enamine | EN300-1926673-5.0g |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol |
2229498-15-9 | 5g |
$3645.0 | 2023-06-01 | ||
| Enamine | EN300-1926673-0.25g |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol |
2229498-15-9 | 0.25g |
$1156.0 | 2023-09-17 |
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-olに関する追加情報
3-(2-Bromo-1,3-Thiazol-4-yl)-2,2-Dimethylpropan-1-ol: A Comprehensive Overview
3-(2-Bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol, identified by the CAS registry number 2229498-15-9, is a chemically synthesized compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a bromothiazole ring with a tertiary alcohol group. The bromothiazole moiety is known for its versatility in various chemical reactions, making this compound a valuable intermediate in the synthesis of bioactive molecules.
The structure of 3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol consists of a thiazole ring substituted with a bromine atom at the 2-position and a hydroxymethyl group at the 4-position. The thiazole ring is fused with a five-membered ring containing sulfur and nitrogen atoms, which contributes to its aromatic stability. The presence of the bromine atom at the 2-position makes this compound highly reactive in nucleophilic substitution reactions, a property that has been exploited in numerous synthetic applications.
Recent studies have highlighted the potential of 3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol as an intermediate in the synthesis of heterocyclic compounds with pharmacological activity. For instance, researchers have utilized this compound to construct bioactive molecules targeting various therapeutic areas, including anti-inflammatory agents and anticancer drugs. The ability to modify the substituents on the thiazole ring and the alcohol group provides chemists with a high degree of flexibility in designing molecules with desired biological profiles.
In terms of synthesis, 3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-one can be prepared via several routes. One common method involves the reaction of 4-hydroxythiazole derivatives with appropriate alkylating agents under acidic or basic conditions. The introduction of the bromine atom at the 2-position can be achieved through electrophilic substitution reactions or via Sandmeyer-type transformations. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcome.
The physical properties of 3-(2-bromo-1,3-thiazol-) are also worth noting. The compound typically exists as a white crystalline solid with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in solution-phase reactions. The presence of polar groups such as the hydroxymethyl alcohol enhances its solubility in polar solvents like water and methanol.
In terms of applications, 3-() has found utility in both academic and industrial settings. In academia, it serves as a valuable building block for constructing complex heterocyclic frameworks. In industry, it is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity and ease of handling make it a preferred choice for large-scale syntheses.
Recent advancements in green chemistry have also influenced the synthesis and application of CAS No. . Researchers are increasingly adopting environmentally friendly methods to prepare this compound, such as using microwave-assisted synthesis or catalytic systems that minimize waste generation. These approaches not only enhance sustainability but also improve the overall efficiency of chemical processes.
In conclusion, ) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure and reactivity make it an invaluable tool for chemists aiming to design novel bioactive molecules. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing chemical science will undoubtedly grow.
2229498-15-9 (3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-ol) 関連製品
- 1715018-78-2(1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one)
- 1788054-65-8(7-bromo-1h,2h,3h-pyrrolo[3,2-c]pyridin-2-one)
- 2034473-93-1(N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)
- 1798488-26-2(methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)
- 153868-35-0(2-(2,4,6-trimethylphenyl)benzoic acid)
- 898441-60-6(N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)
- 2229412-56-8(1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one)
- 2172153-13-6(4-(4-cyclopropylphenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid)
- 94856-39-0(2-chloro-6,7-dimethylquinoline-3-carbaldehyde)
- 2248198-61-8((2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine)



